molecular formula C10H14N2O5 B13995016 (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid CAS No. 97517-67-4

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid

Cat. No.: B13995016
CAS No.: 97517-67-4
M. Wt: 242.23 g/mol
InChI Key: SJEZXQZPIPTNIT-UHFFFAOYSA-N
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Description

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acetic Acid Functionalization: The acetic acid moiety can be introduced through various methods, including the use of acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its isoxazole ring is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole-4-carboxylic acid: Another isoxazole derivative with a carboxylic acid functional group.

    5-Amino-3-isoxazolecarboxylic acid: An isoxazole compound with an amino group.

    3,5-Dimethylisoxazole: A simple isoxazole derivative with methyl groups.

Uniqueness

(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is unique due to the presence of the tert-butoxycarbonylamino group, which can provide steric protection and influence the compound’s reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

97517-67-4

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-7-4-6(17-12-7)5-8(13)14/h4H,5H2,1-3H3,(H,13,14)(H,11,12,15)

InChI Key

SJEZXQZPIPTNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)CC(=O)O

Origin of Product

United States

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